![molecular formula C16H25BrOS B7935007 1-(3-Bromothiophen-2-YL)dodecan-1-one](/img/structure/B7935007.png)
1-(3-Bromothiophen-2-YL)dodecan-1-one
Overview
Description
1-(3-Bromothiophen-2-YL)dodecan-1-one is a useful research compound. Its molecular formula is C16H25BrOS and its molecular weight is 345.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Organic Semiconductors : Kostyuchenko et al. (2017) discuss the synthesis of alkyl-substituted thiophenes, which are used as building blocks for organic semiconductors. They describe the conversion of compounds, including 1-(biphenyl-4-yl)dodecan-1-one, to form various thiophene carboxylates with potential applications in semiconductor technology (Kostyuchenko, Drozdova, & Fisyuk, 2017).
Molecular Structure Analysis : A study by Tamer et al. (2014) focuses on the molecular structure of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one. This research includes spectroscopic characterization and analysis of electronic and nonlinear optical (NLO) properties, indicating the compound's potential in NLO material applications (Tamer, Avcı, & Atalay, 2014).
Synthesis and Characterization for Crystal Engineering : Delgado et al. (2018) synthesized and characterized a new chalcone derivative containing a thiophene moiety, which is structurally similar to 1-(3-Bromothiophen-2-YL)dodecan-1-one. This research is significant for understanding the crystal structure and potential applications in crystal engineering and molecular materials (Delgado, Henao, Quintana, Al-Maqtari, Jamalis, & Sirat, 2018).
Development of Polymer Solar Cells : A study by Yu et al. (2015) describes the design of new conjugated polymers incorporating thiophene derivatives for use in ternary polymer solar cells. The research highlights the compound's role in improving power conversion efficiency, demonstrating its application in renewable energy technology (Yu, An, Hai, Nie, Zhou, Zhang, & Tang, 2015).
Investigation in Photoelectron Spectroscopy : Potts et al. (2001) conducted an experimental and theoretical study of the valence shell photoelectron spectra of bromothiophenes, which can provide insights into the electronic structure and properties of similar compounds, including 1-(3-Bromothiophen-2-YL)dodecan-1-one (Potts, Trofimov, Schirmer, Holland, & Karlsson, 2001).
UV-Vis Spectroscopy in Polymerization Studies : Lamps & Catala (2011) used UV-Vis spectroscopy to study the controlled polymerization of thiophene derivatives, including 2-bromo-3-hexyl-5-iodothiophene, which is closely related to the compound . Their research offers valuable information for polymer synthesis and characterization (Lamps & Catala, 2011).
properties
IUPAC Name |
1-(3-bromothiophen-2-yl)dodecan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrOS/c1-2-3-4-5-6-7-8-9-10-11-15(18)16-14(17)12-13-19-16/h12-13H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRJWVKWSBCKSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=C(C=CS1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromothiophen-2-YL)dodecan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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